molecular formula C14H19NO3 B14834591 2-Tert-butoxy-5-cyclopropoxybenzamide

2-Tert-butoxy-5-cyclopropoxybenzamide

Cat. No.: B14834591
M. Wt: 249.30 g/mol
InChI Key: FLYFFOUYSVMBCI-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxybenzamide is a benzamide derivative featuring two distinct alkoxy substituents: a tert-butoxy group at the 2-position and a cyclopropoxy group at the 5-position of the benzene ring. The tert-butoxy moiety confers steric bulk and metabolic stability, while the cyclopropoxy group introduces conformational rigidity due to the strained cyclopropane ring.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-12-7-6-10(17-9-4-5-9)8-11(12)13(15)16/h6-9H,4-5H2,1-3H3,(H2,15,16)

InChI Key

FLYFFOUYSVMBCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group, such as a halide.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a similar nucleophilic substitution reaction using cyclopropyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-tert-butoxy-5-cyclopropoxybenzamide can be contextualized by comparing it to benzamide analogs and alkoxy-substituted aromatic compounds. Below is a comparative analysis based on substituent effects, stability, and synthetic challenges:

Table 1: Key Comparisons with Structural Analogs

Compound Name Substituents Stability Synthetic Complexity Notable Applications
This compound 2-tert-butoxy, 5-cyclopropoxy High (steric shielding) Moderate (cyclopropane synthesis) Research intermediate
4-Benzyloxy-3-methoxybenzamide 4-benzyloxy, 3-methoxy Moderate Low Antimicrobial agents
5-(2-Methylpropoxy)-2-nitrobenzamide 5-isobutoxy, 2-nitro Low (nitro group reactivity) High Photolabile protecting groups
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Multiple functional groups (benzyloxycarbonyl, tert-butoxycarbonylamino) Labile (sulfoxonium ylide) Very High Chiral synthesis intermediates

Key Findings :

Substituent Effects :

  • The tert-butoxy group in this compound enhances steric hindrance, reducing susceptibility to enzymatic degradation compared to smaller alkoxy groups (e.g., methoxy).
  • Cyclopropoxy groups, though synthetically challenging, improve rigidity and binding specificity in target interactions, unlike linear alkoxy chains.

Stability :

  • The compound’s stability surpasses nitro-substituted analogs (e.g., 5-(2-methylpropoxy)-2-nitrobenzamide), which are prone to reduction or photodegradation.

Synthetic Challenges: Cyclopropane ring formation requires specialized reagents (e.g., Simmons-Smith conditions), increasing synthetic complexity relative to simpler alkoxy derivatives. A 2023 nomenclature correction for a structurally complex sulfoxonium intermediate highlights the precision required in naming and synthesizing tert-butoxy-containing compounds .

Functional Versatility: Unlike (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, which serves as a chiral building block, this compound lacks documented enantiomeric applications.

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